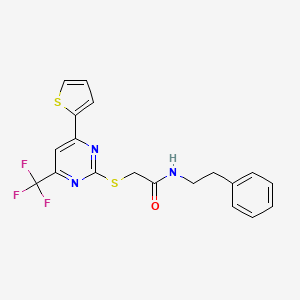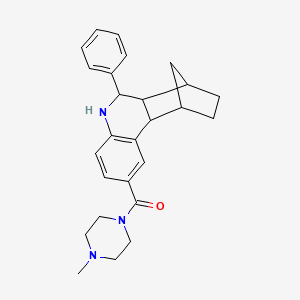![molecular formula C22H20BrNO3S B11583761 Ethyl {5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl}acetate](/img/structure/B11583761.png)
Ethyl {5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE can be compared with other thiophene derivatives, such as:
- ETHYL 2-{5-[(4-CHLOROPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE
- ETHYL 2-{5-[(4-FLUOROPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE
These compounds share similar structural features but differ in the substituents on the phenyl rings
Eigenschaften
Molekularformel |
C22H20BrNO3S |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
ethyl 2-[5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C22H20BrNO3S/c1-3-27-20(25)13-16-12-19(22(26)24-18-10-8-17(23)9-11-18)28-21(16)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
QSEDSAFIMABLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(SC(=C1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-6-[5-(2,5-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11583686.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11583701.png)


![1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583719.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline](/img/structure/B11583727.png)
![N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide](/img/structure/B11583734.png)
![ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583750.png)
![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583757.png)
![9-chloro-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11583765.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583767.png)
![N-benzyl-2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11583768.png)
![(3E)-3-{[1-(2-methoxyethyl)-1H-indol-3-yl]methylidene}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11583774.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11583785.png)
